N-(2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide
Description
This compound features a benzofuran core substituted at position 3 with a benzo[d][1,3]dioxol-5-ylcarbamoyl group and at position 2 with a 2-oxo-2H-chromene-3-carboxamide moiety. The benzofuran and coumarin (chromene-2-one) scaffolds are pharmacologically significant, often associated with anti-inflammatory, anticancer, and enzyme-inhibitory activities. The benzo[d][1,3]dioxole (piperonyl) group enhances metabolic stability and binding affinity in many drug candidates .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-ylcarbamoyl)-1-benzofuran-3-yl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16N2O7/c29-24(17-11-14-5-1-3-7-18(14)35-26(17)31)28-22-16-6-2-4-8-19(16)34-23(22)25(30)27-15-9-10-20-21(12-15)33-13-32-20/h1-12H,13H2,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGMKIXBKZZNNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC6=CC=CC=C6OC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to targetmicrotubules and their component protein, tubulin . Tubulin is a key protein in the formation of the cytoskeleton, which provides structure and shape to cells.
Mode of Action
This modulation can occur through the suppression of tubulin polymerization or stabilization of microtubule structure.
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide, with CAS number 888464-92-4, is a synthetic compound that has attracted interest due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C26H16N2O7, with a molecular weight of 468.4 g/mol. The compound features a complex arrangement including a benzofuran ring fused with a benzo[d][1,3]dioxole moiety and a carbamate functional group. This intricate structure allows for various interactions with biological targets.
| Property | Value |
|---|---|
| CAS Number | 888464-92-4 |
| Molecular Formula | C26H16N2O7 |
| Molecular Weight | 468.4 g/mol |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The carbamate groups can form covalent bonds with active site residues, leading to enzyme inhibition or modulation. Additionally, the benzofuran and benzo[d][1,3]dioxole moieties may engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, influencing their functions.
Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies on related compounds have demonstrated their ability to scavenge free radicals effectively and reduce oxidative stress in cellular models .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways. The structural components of the compound are believed to enhance its interaction with cancer-related targets .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of this compound. It has been shown to mitigate neurotoxicity in models of neurodegenerative diseases by modulating signaling pathways associated with neuronal survival .
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications in the structural components significantly affect the biological activity of related compounds. For example:
- Substituents on the benzofuran ring : Altering substituents can enhance or reduce receptor affinity.
- Carbamate functionalization : This modification plays a critical role in increasing the potency against specific biological targets.
Case Studies
- Antioxidant Activity Study : A study evaluated the antioxidant capacity of structurally similar compounds using DPPH and FRAP assays, demonstrating significant radical scavenging activity .
- Cytotoxicity Assessment : In vitro cytotoxicity tests revealed that this compound exhibited selective toxicity towards cancer cells while sparing normal fibroblast cells .
Comparison with Similar Compounds
Structural Similarities and Differences
Key analogs (Table 1) share the benzo[d][1,3]dioxol-5-ylcarbamoyl and benzofuran/coumarin motifs but differ in substituents and heterocyclic systems:
Key Observations
Substituent Impact :
- The target compound’s coumarin group distinguishes it from analogs like and , which feature phenylbutanamido chains. Coumarin’s planar structure may enhance DNA intercalation or fluorescence properties, whereas alkyl chains in and improve lipophilicity .
- Thiazole-containing analogs (e.g., ) exhibit halogen substituents (Cl), which often boost binding affinity but reduce synthetic yields (27% vs. 40–90% for simpler derivatives ).
Synthetic Efficiency :
- Carboxamide derivatives with fewer heterocycles (e.g., Compound 22) achieve moderate yields (40%), while multi-step syntheses (e.g., Compound 24) require optimized conditions for higher yields (74–90%) .
Biological Relevance :
- Benzofuran-coumarin hybrids are understudied but show promise in targeting G-quadruplex DNA due to their aromatic stacking capability . In contrast, thiazole derivatives (e.g., ) are explored for kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
